![molecular formula C7H5FN4 B13670340 8-Fluoropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13670340.png)
8-Fluoropyrido[4,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoropyrido[4,3-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrido[4,3-d]pyrimidine core with a fluorine atom at the 8th position and an amine group at the 4th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoropyrido[4,3-d]pyrimidin-4-amine typically involves multi-step reactions. One common method includes the following steps :
Starting Material: 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine.
Step 1: Reaction with triethylamine and [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II) in an inert atmosphere at 80°C for 15 hours.
Step 2: Treatment with tetrahydrofuran at 25°C for 0.17 hours.
Step 3: Reaction with ammonia in methanol at 25°C for 1 hour.
Step 4: Final treatment with N-ethyl-N,N-diisopropylamine and trichlorophosphate at 0-110°C for 6 hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the multi-step synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
8-Fluoropyrido[4,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution due to the presence of halogen atoms.
Reduction Reactions: Can be reduced under specific conditions to modify the functional groups.
Oxidation Reactions: Oxidation can occur at the amine group or other reactive sites.
Common Reagents and Conditions
Substitution: Triethylamine, [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO₄) or other strong oxidizing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different substituents at the 4th position.
Aplicaciones Científicas De Investigación
8-Fluoropyrido[4,3-d]pyrimidin-4-amine has several scientific research applications :
Medicinal Chemistry: Investigated for its potential as a neuroprotective agent and its ability to inhibit beta-amyloid aggregation, which is relevant for Alzheimer’s disease.
Biological Studies: Used in studies related to oxidative stress and its impact on neurodegenerative diseases.
Industrial Applications: Potential use in the synthesis of other heterocyclic compounds with pharmaceutical relevance.
Mecanismo De Acción
The mechanism of action of 8-Fluoropyrido[4,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways . It is known to inhibit beta-amyloid aggregation, which is a key factor in the pathology of Alzheimer’s disease. The compound’s neuroprotective effects are attributed to its antioxidant properties and its ability to modulate oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine: A precursor in the synthesis of 8-Fluoropyrido[4,3-d]pyrimidin-4-amine.
Piritrexim: A synthetic antifolate with similar structural features and therapeutic potential.
Uniqueness
This compound is unique due to its specific substitution pattern and its potent neuroprotective and antioxidant properties. Its ability to inhibit beta-amyloid aggregation sets it apart from other similar compounds, making it a promising candidate for further research in neurodegenerative diseases.
Propiedades
Fórmula molecular |
C7H5FN4 |
|---|---|
Peso molecular |
164.14 g/mol |
Nombre IUPAC |
8-fluoropyrido[4,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H5FN4/c8-5-2-10-1-4-6(5)11-3-12-7(4)9/h1-3H,(H2,9,11,12) |
Clave InChI |
UCJXBNHCQRTWHI-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=C(C=N1)F)N=CN=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


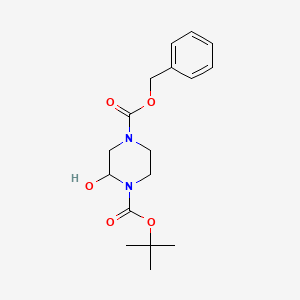

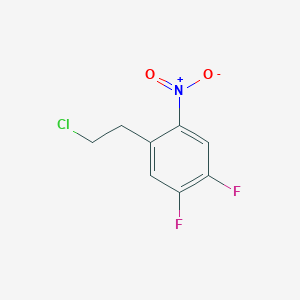

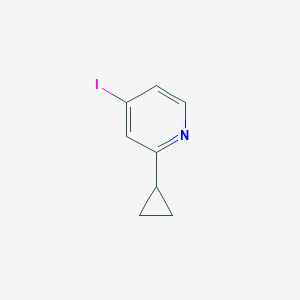

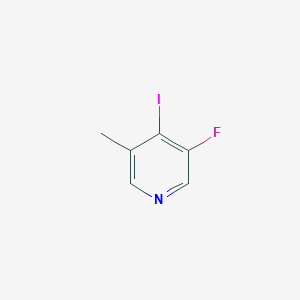
![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13670318.png)
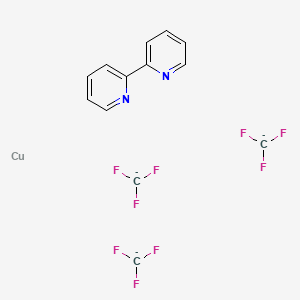
![4-Bromo-5-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13670326.png)
